

Reactive Blue 224 (CAS Number 122390-99-2): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive blue 224*

Cat. No.: *B1166368*

[Get Quote](#)

An In-depth Examination of a Triphenodioxazine Reactive Dye for Researchers and Professionals in Drug Development.

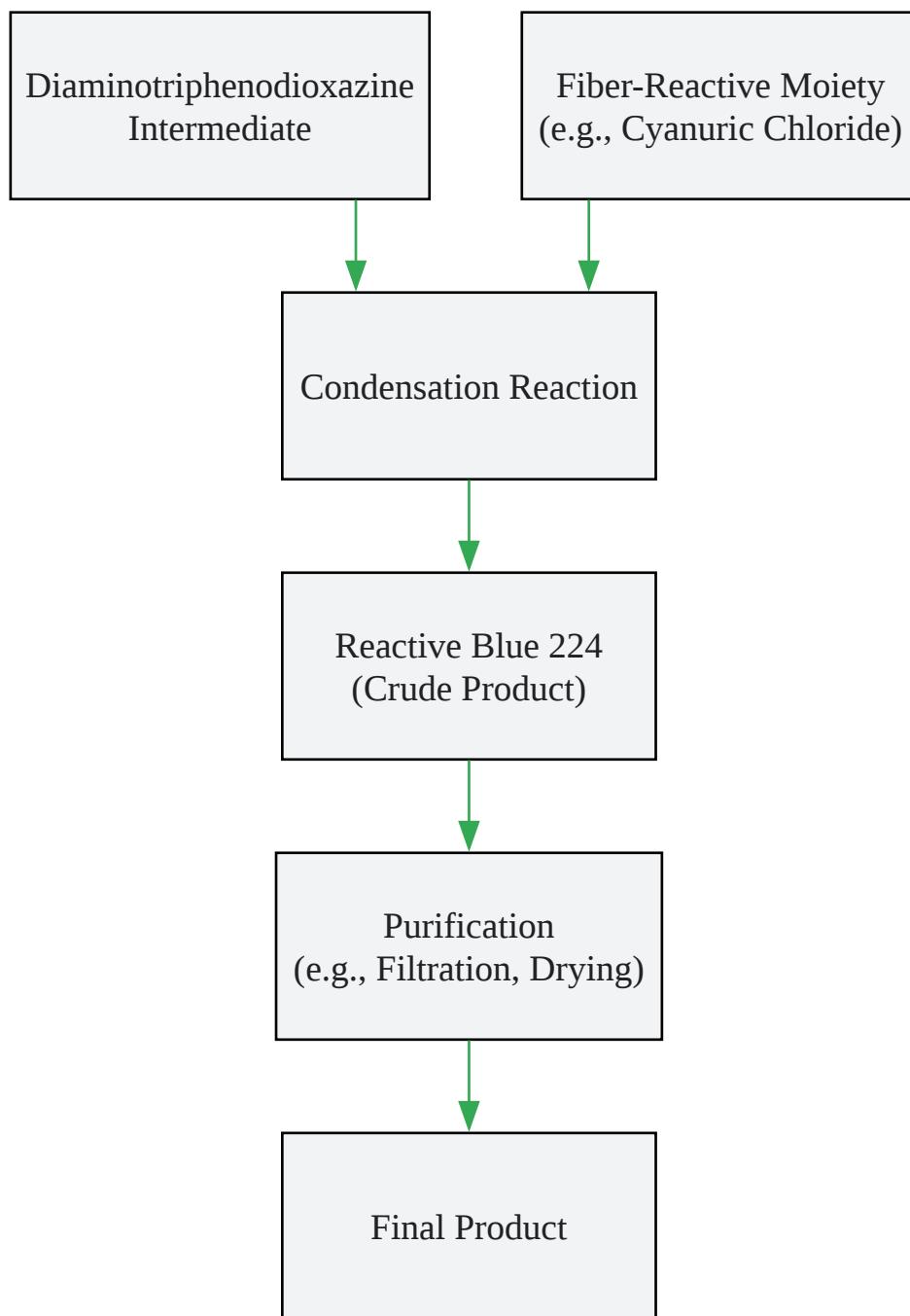
This technical guide provides a comprehensive overview of **Reactive Blue 224** (CAS No. 122390-99-2), a synthetic dye belonging to the triphenodioxazine class.^{[1][2]} Primarily utilized in the textile industry for its vibrant greenish-light blue hue and good fastness properties, this document delves into its chemical identity, physicochemical properties, synthesis, applications, and toxicological profile, with a particular focus on aspects relevant to scientific research and development.^[3]

Chemical and Physical Properties

Reactive Blue 224 is characterized by its triphenodioxazine core structure. While some databases initially present incomplete molecular data, a specific molecular formula of $C_{26}H_{24}Cl_2KN_4NaO_{20}S_6$ has been reported.^[4] This complex structure contributes to its color and reactivity. Key quantitative properties are summarized in the table below for ease of reference.

Property	Value	Reference
CAS Number	122390-99-2	[2]
Chemical Class	Triphenodioxazine	[1] [2]
Molecular Formula	C ₂₆ H ₂₄ Cl ₂ KN ₄ NaO ₂₀ S ₆	[4]
Appearance	Greenish-light blue	[3]
Density	1.909 g/cm ³ (at 20°C)	[3] [5]
Water Solubility	8 g/L (at 20°C)	[3] [5]

Fastness Properties


The performance of **Reactive Blue 224** in textile applications is largely determined by its resistance to various environmental factors. These "fastness" properties are graded on a standardized scale, typically from 1 to 8, with higher numbers indicating better fastness.

Fastness Property	ISO Rating
Light Fastness	6-7
Oxygen Bleaching	1
Perspiration Fastness (Alkali)	5
Soaping	5

Synthesis and Manufacturing

The synthesis of triphenodioxazine reactive dyes, including **Reactive Blue 224**, involves a multi-step chemical process. While specific proprietary details for **Reactive Blue 224** are not publicly available, the general synthetic route can be inferred from patent literature concerning this class of dyes. The process typically involves the reaction of a diaminotriphenodioxazine intermediate with a fiber-reactive group, such as a halogenated triazine (e.g., cyanuric chloride).[1][6]

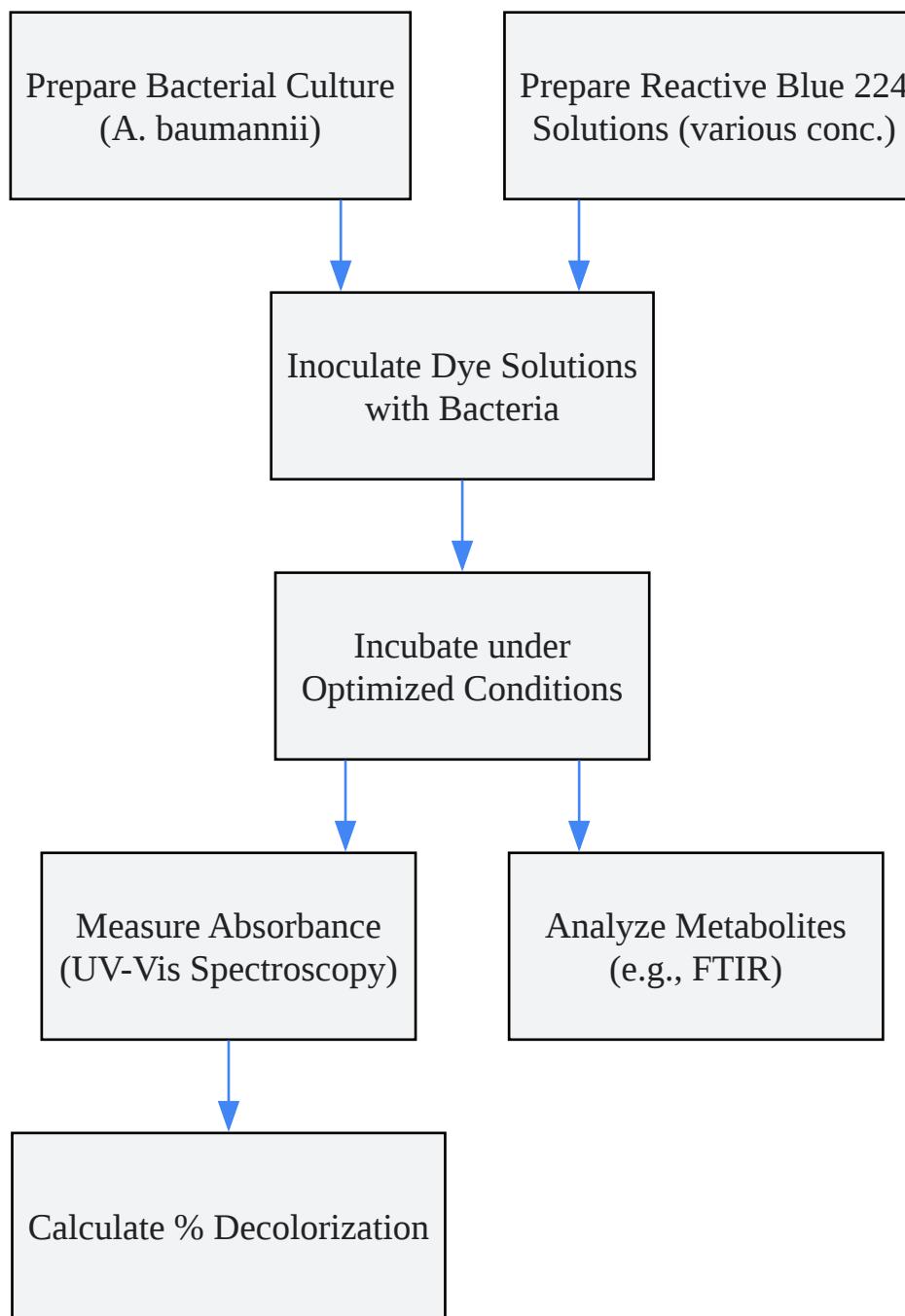
A generalized workflow for the synthesis is outlined below:

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for triphenodioxazine reactive dyes.

Experimental Protocols

Biodegradation of Reactive Blue 224


A study on the biodegradation of **Reactive Blue 224** by the bacterium *Acinetobacter baumannii* provides a detailed experimental protocol for decolorization studies.[7]

Objective: To assess the efficiency of *Acinetobacter baumannii* in decolorizing an aqueous solution of **Reactive Blue 224**.

Methodology:

- Bacterial Culture: *Acinetobacter baumannii* is cultured in a suitable growth medium.
- Dye Solution Preparation: A stock solution of **Reactive Blue 224** is prepared and diluted to the desired concentrations (e.g., 100, 200, 300, 400, and 500 mg/L).[7]
- Incubation: The bacterial culture is introduced into the dye solutions and incubated under optimized conditions (e.g., pH 6, 37°C) for a specified period (e.g., 24 hours).[7]
- Decolorization Measurement: The decolorization is quantified by measuring the absorbance of the solution using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.[7] The percentage of decolorization is calculated.
- Analysis of Degradation Products: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be employed to analyze the changes in the chemical structure of the dye, confirming its degradation into metabolites.[7]

The logical flow of this experimental protocol can be visualized as follows:

[Click to download full resolution via product page](#)

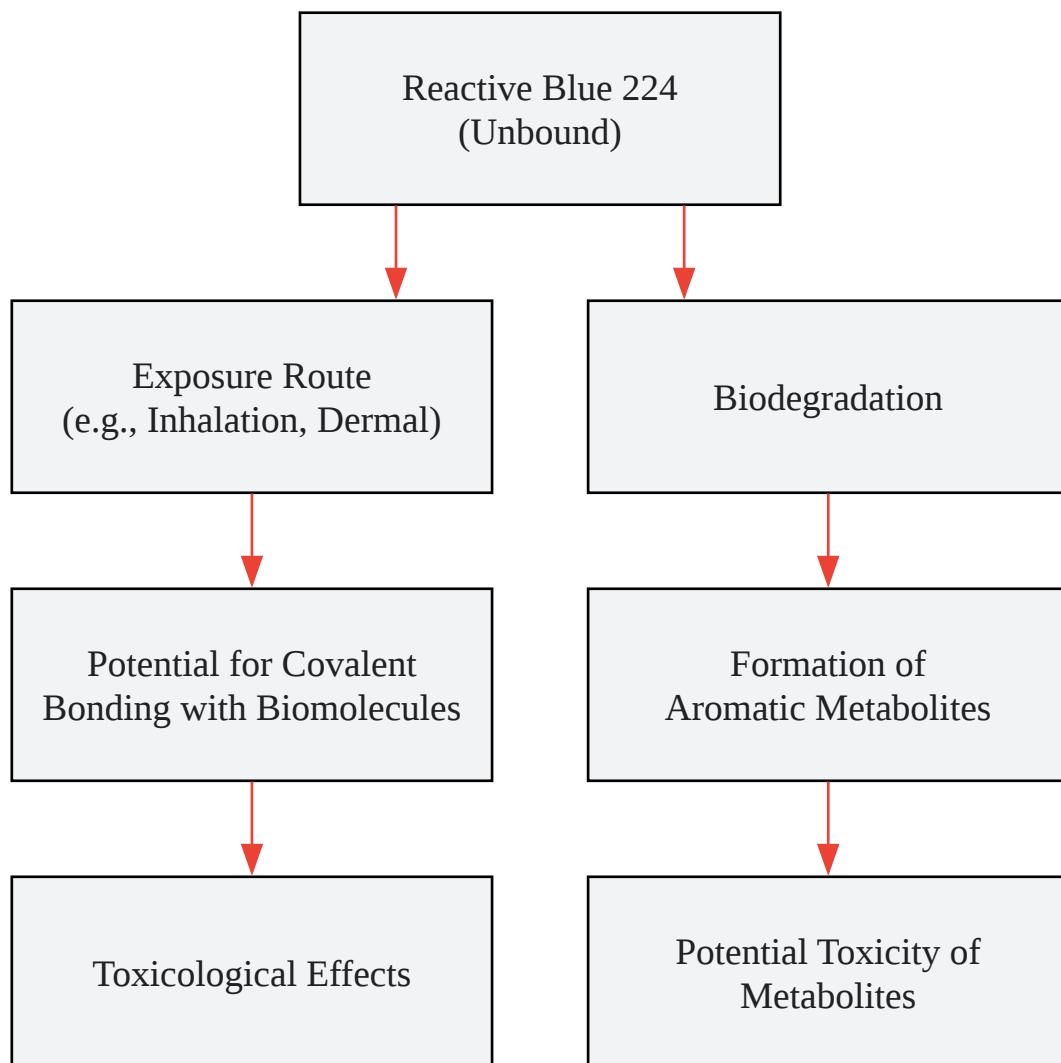
Caption: Experimental workflow for the biodegradation of **Reactive Blue 224**.

Applications

The primary application of **Reactive Blue 224** is in the dyeing of cellulosic fibers such as cotton, providing a vibrant and relatively durable color.^[3] Its use has also been reported in the

paper and plastics industries.[3]

Toxicology and Potential Biological Relevance


For an audience in drug development, understanding the toxicological profile of a compound is crucial. While specific toxicological data for **Reactive Blue 224** is limited, information on reactive dyes as a class and triphenodioxazine compounds can provide some insights.

Reactive dyes, by design, are chemically reactive molecules. Their ability to form covalent bonds with fibers also means they have the potential to react with biological macromolecules. However, once fixed to a textile, their bioavailability and, consequently, their toxicity are significantly reduced. The main concern for human health is typically related to occupational exposure to the unbound dye during manufacturing and dyeing processes.[8]

The biodegradation of **Reactive Blue 224** can lead to the formation of various aromatic compounds.[7] The toxicological properties of these degradation products would need to be assessed to understand the overall environmental and health impact of this dye.

While no direct studies link **Reactive Blue 224** to specific signaling pathways or drug development, the broader class of dyes has historical and ongoing relevance in biomedical research. For instance, certain dyes have been investigated for their photosensitizing properties in photodynamic therapy or as fluorescent probes for cellular imaging.[9] The triphenodioxazine core, with its extended π -system, could theoretically possess interesting photophysical properties, but further research would be needed to explore any such potential.

The relationship between a reactive dye and its potential biological interaction can be conceptualized as follows:

[Click to download full resolution via product page](#)

Caption: Potential biological interactions of **Reactive Blue 224**.

Conclusion

Reactive Blue 224 is a commercially significant triphenodioxazine dye with well-defined applications in the textile industry. For the scientific and drug development community, it represents a complex organic molecule with a potential for interesting biological interactions, although this area remains largely unexplored. The provided data on its chemical properties, synthesis, and a detailed experimental protocol for its biodegradation offer a solid foundation for further research into its environmental fate, toxicological profile, and any potential for biomedical applications. Future studies could focus on elucidating its metabolic pathways, the

toxicity of its degradation products, and exploring the photophysical properties of its triphenodioxazine core for novel applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0279122A2 - Reactive dyes - Google Patents [patents.google.com]
- 2. worlddyeveristy.com [worlddyeveristy.com]
- 3. Cas 122390-99-2,Reactive blue 224 | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactive blue 224 | lookchem [lookchem.com]
- 6. US5171852A - Triphenodioxazine reactive dyes having sulphonate ester groups - Google Patents [patents.google.com]
- 7. Role of *Acinetobacter baumannii* in decolorization of reactive blue 224 dye and functional analysis of azoreductase gene - Journal of King Saud University - Science [jksus.org]
- 8. sdc.org.uk [sdc.org.uk]
- 9. The use of dyes in modern biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reactive Blue 224 (CAS Number 122390-99-2): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166368#reactive-blue-224-cas-number-122390-99-2-details>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com